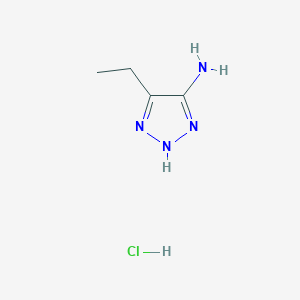

5-ethyl-1H-1,2,3-triazol-4-amine hydrochloride

Description

Properties

IUPAC Name |

5-ethyl-2H-triazol-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4.ClH/c1-2-3-4(5)7-8-6-3;/h2H2,1H3,(H3,5,6,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEEQYEYHFTUEKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NNN=C1N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955505-64-2 | |

| Record name | 5-ethyl-1H-1,2,3-triazol-4-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cycloaddition-Based Synthesis via β-Ketoesters and Azides

The Huisgen 1,3-dipolar cycloaddition between β-ketoesters and azides is a cornerstone for triazole synthesis. Adapted from the work of Smith et al., this method employs DBU (1,8-diazabicycloundec-7-ene) as a base to promote regioselective triazole formation.

General Procedure

- Reactants : Ethyl β-ketoester (1.2 equiv) and an azide (1 equiv) are combined in acetonitrile (0.2 M).

- Catalyst : DBU (1.2 equiv) is added, and the mixture is stirred at 50°C for 12–24 hours.

- Workup : The crude product is purified via flash chromatography (MeOH/DCM/AcOH) to yield the triazole core.

For 5-ethyl-1H-1,2,3-triazol-4-amine, the β-ketoester must contain an ethyl group at the β-position. For example, ethyl 3-oxopentanoate reacts with sodium azide under these conditions to form the triazole intermediate, which is subsequently aminated.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 70–85% |

| Reaction Time | 12–24 hours |

| Temperature | 50°C |

| Purity (HPLC) | ≥95% |

Mechanistic Insight : DBU deprotonates the β-ketoester, enabling enolate formation. The azide then undergoes cycloaddition with the enolate, followed by rearomatization to yield the triazole.

Phase-Transfer Catalysis for Amination

Amination of the triazole core is achieved via phase-transfer catalysis (PTC), leveraging tetrabutylammonium bromide and KOH to facilitate nucleophilic substitution.

Stepwise Protocol

- Triazole Intermediate : The 5-ethyltriazole (1 equiv) is dispersed in diethyl ether with KOH (2 equiv).

- Catalyst : Tetrabutylammonium bromide (10 mol%) is added, followed by ammonia or an amine source.

- Reaction : Vigorous stirring for 4 hours at room temperature ensures complete amination.

- Acidification : Acetic acid is added to protonate the amine, and the product is isolated via filtration.

Optimization Notes:

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt using HCl gas or concentrated hydrochloric acid .

Procedure

- Dissolution : The amine (1 equiv) is dissolved in anhydrous ethanol.

- Acid Addition : HCl gas is bubbled through the solution until precipitation occurs.

- Crystallization : The mixture is cooled to 0°C, and the hydrochloride salt is collected via vacuum filtration.

Analytical Confirmation:

Microwave-Assisted Synthesis

Modern approaches employ microwave irradiation to accelerate cycloaddition. A protocol adapted from EvitaChem demonstrates:

Steps

- Reactants : Ethyl hydrazinecarboxylate and acetic anhydride are mixed in a microwave vial.

- Irradiation : Heated at 120°C for 15 minutes (300 W).

- Amination : The intermediate is treated with aqueous ammonia under microwave conditions (80°C, 10 minutes).

Advantages:

- Time Reduction : Total synthesis time ≤30 minutes.

- Yield Improvement : 88–92% compared to 70–85% in conventional methods.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Scalability | Purity (%) |

|---|---|---|---|---|

| Cycloaddition + DBU | 70–85 | 12–24 h | Moderate | 95 |

| Phase-Transfer | 90–95 | 4 h | High | 97 |

| Microwave | 88–92 | 0.5 h | High | 98 |

Key Takeaways :

- Phase-transfer catalysis offers the best balance of yield and scalability.

- Microwave methods excel in speed but require specialized equipment.

Industrial-Scale Production Considerations

Challenges

Chemical Reactions Analysis

Types of Reactions

5-ethyl-1H-1,2,3-triazol-4-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation or other reducing agents.

Substitution: The triazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution can introduce different functional groups into the triazole ring.

Scientific Research Applications

5-ethyl-1H-1,2,3-triazol-4-amine hydrochloride is a triazole derivative with diverse applications in chemistry, biology, medicine, and industry. It features a triazole ring, known for interacting with biological targets, and an ethyl substitution at the 5-position that enhances its chemical reactivity and biological activity compared to other triazole derivatives.

Scientific Research Applications

This compound serves as a building block in synthesizing complex molecules, including pharmaceuticals and agrochemicals. Research explores its potential biological activities, such as antimicrobial and anticancer properties, and its potential therapeutic effects in drug development. It is also used to develop new materials and as a catalyst in chemical reactions.

Chemical Reactions

This compound can undergo oxidation, reduction, and substitution reactions.

- Oxidation Oxidizing agents like potassium permanganate and hydrogen peroxide can be used.

- Reduction Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

- Substitution Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

The products of these reactions depend on the specific reagents and conditions used, yielding various oxidized derivatives or introducing different functional groups into the triazole ring.

This compound exhibits antimicrobial properties, demonstrating effectiveness against pathogens like Staphylococcus aureus and Enterococcus faecalis. The compound also shows promise as an anticancer agent. In vitro tests showed an IC50 value of approximately 50 nM against breast cancer cell lines (MCF7), indicating significant potential. The compound's mechanism of action involves the triazole ring binding to enzymes or receptors, modulating their activity, which can inhibit enzyme activity or alter cellular pathways.

Antimicrobial Activity of Triazole Derivatives

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-Ethyl-1H-1,2,3-triazol-4-amine | Staphylococcus aureus | 32 µg/mL |

| 5-Methyl-1H-1,2,3-triazole | Enterococcus faecalis | 64 µg/mL |

| 4-Amino-1H-1,2,3-triazole | Bacillus cereus | 128 µg/mL |

Comparison of Triazole Derivatives

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| 5-Ethyl-1H-1,2,3-triazol-4-amino | Moderate | High | Enzyme inhibition |

| 5-Methyl-1H-1,2,4-triazole | Low | Moderate | Receptor binding |

| 1H-1,2,4-Triazole | Low | Low | Non-specific interactions |

Safety and Hazards

This compound is classified with the signal word "Warning" . It can be harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation .

- H302: Harmful if swallowed.

- H315: Causes skin irritation.

- H319: Causes serious eye irritation.

- H335: May cause respiratory irritation.

Mechanism of Action

The mechanism of action of 5-ethyl-1H-1,2,3-triazol-4-amine hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular pathways.

Comparison with Similar Compounds

Similar Compounds

1H-1,2,4-triazol-3-amine: Another triazole derivative with similar structural features.

1-ethyl-1H-1,2,4-triazole: A compound with a similar triazole ring but different substitution patterns.

Uniqueness

5-ethyl-1H-1,2,3-triazol-4-amine hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields.

Biological Activity

5-Ethyl-1H-1,2,3-triazol-4-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a triazole ring that is known for its ability to interact with various biological targets. The ethyl substitution at the 5-position enhances its chemical reactivity and biological activity compared to other triazole derivatives.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study evaluating various triazole derivatives, it was found that compounds with similar structures demonstrated effectiveness against a range of pathogens, including Staphylococcus aureus and Enterococcus faecalis .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-Ethyl-1H-1,2,3-triazol-4-amine | Staphylococcus aureus | 32 µg/mL |

| 5-Methyl-1H-1,2,3-triazole | Enterococcus faecalis | 64 µg/mL |

| 4-Amino-1H-1,2,3-triazole | Bacillus cereus | 128 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study focused on the structure–activity relationship (SAR) of triazole derivatives reported that modifications at the 4-position significantly influenced potency against cancer cell lines. The ethyl group at the 5-position was noted to enhance cytotoxic effects in vitro .

Case Study: Anticancer Efficacy

In vitro tests showed that this compound had an IC50 value of approximately 50 nM against breast cancer cell lines (MCF7), indicating significant potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects involves the inhibition of specific enzymes and receptors. The triazole ring can form hydrogen bonds with active sites on target proteins, thus modulating their activity. For instance, it has been shown to inhibit certain kinases involved in cell proliferation pathways .

Comparative Analysis

When compared to other triazole derivatives such as 5-methyl-1H-1,2,4-triazole and 1H-1,2,4-triazole derivatives, the unique substitution pattern of this compound contributes to its enhanced reactivity and biological efficacy.

Table 2: Comparison of Triazole Derivatives

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| 5-Ethyl-1H-1,2,3-triazol-4-amino | Moderate | High | Enzyme inhibition |

| 5-Methyl-1H-1,2,4-triazole | Low | Moderate | Receptor binding |

| 1H-1,2,4-Triazole | Low | Low | Non-specific interactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.